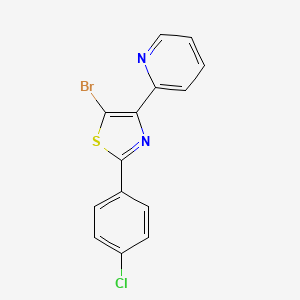
Ethyl (3-chloropropyl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-chloropropyl)methylcarbamate is a chemical compound belonging to the class of carbamate esters. These compounds are characterized by the presence of an ester of carbamic acid. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (3-chloropropyl)methylcarbamate can be synthesized through a reaction involving ethyl chloroformate and 3-chloropropylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Ethyl chloroformate+3-chloropropylamine→Ethyl (3-chloropropyl)methylcarbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-chloropropyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates.
Aplicaciones Científicas De Investigación
Ethyl (3-chloropropyl)methylcarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl (3-chloropropyl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biochemical and physiological responses, depending on the specific pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid with similar chemical properties.
Ethyl carbamate: Another ester of carbamic acid, known for its presence in fermented foods and beverages.
tert-Butyl (3-chloropropyl)methylcarbamate: A related compound with a tert-butyl group instead of an ethyl group.
Uniqueness
Ethyl (3-chloropropyl)methylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its combination of an ethyl group and a 3-chloropropyl group makes it suitable for various applications that other carbamates may not be able to fulfill.
Propiedades
Número CAS |
27097-68-3 |
|---|---|
Fórmula molecular |
C7H14ClNO2 |
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
ethyl N-(3-chloropropyl)-N-methylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-3-11-7(10)9(2)6-4-5-8/h3-6H2,1-2H3 |
Clave InChI |
YXHMPUVTZRRMNB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B13872225.png)
![N-[(2-chloro-6-methoxyquinolin-3-yl)methyl]-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B13872226.png)





![[4-(5-Methylpyridin-3-yl)phenyl]boronic acid](/img/structure/B13872261.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13872265.png)


